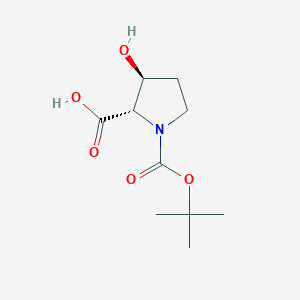

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

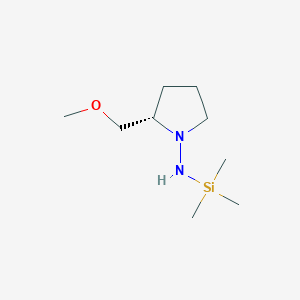

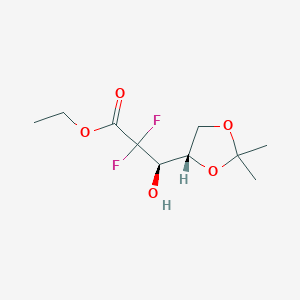

This compound is a derivative of pyrrolidine, which is a cyclic amine. The “(2S,3S)” notation indicates that it has two chiral centers at the 2nd and 3rd carbon atoms in the pyrrolidine ring, and both of them are in the S configuration. The “tert-Butoxycarbonyl” (often abbreviated as t-Boc or Boc) group is a common protecting group used in organic synthesis, particularly for amines. The “hydroxy” group at the 3rd position and the “carboxylic acid” group at the 2nd position indicate that this compound has both alcohol and acid functionalities .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name and the general rules of organic chemistry. It would have a five-membered ring (from the pyrrolidine) with a Boc-protected amine group, a hydroxy group, and a carboxylic acid group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The Boc group can be removed under acidic conditions to reveal the amine. The hydroxy and carboxylic acid groups may undergo typical alcohol and acid reactions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the hydroxy and carboxylic acid groups) would likely make it more soluble in polar solvents. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

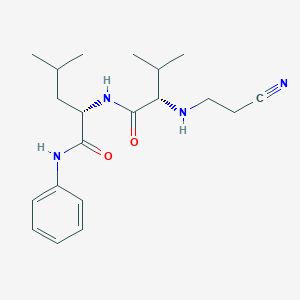

Synthesis of Peptide Analogues

Boc-trans-3-hydroxy-L-proline is utilized in the synthesis of peptide analogues. These analogues can be used to study protein-protein interactions, enzyme inhibition, and receptor binding. The compound’s structure allows for the introduction of conformational constraints in peptides, which can enhance their biological activity and stability .

Protease Inhibitors

This compound serves as a building block in the development of protease inhibitors. Protease inhibitors are crucial in the treatment of diseases such as HIV/AIDS and hepatitis C. By inhibiting the action of proteases, these compounds prevent the viral replication process .

Pharmaceutical Research

In pharmaceutical research, Boc-trans-3-hydroxy-L-proline is used to create more effective and stable drugs. Its incorporation into drug molecules can improve pharmacokinetic properties and increase resistance to metabolic degradation .

Cancer Research

Researchers use this compound to study the urinary secretion of hydroxyproline in cancer patients. This research could lead to the development of new cancer biomarkers and screening tests, aiding in early detection and treatment strategies .

Biochemical Studies

Boc-trans-3-hydroxy-L-proline is involved in biochemical studies related to collagen metabolism. Since hydroxyproline is a major component of collagen, this compound is used to understand collagen synthesis and breakdown, which has implications in aging and tissue repair .

Chemical Biology

In chemical biology, the compound is used to explore the structure-activity relationships of bioactive molecules. By modifying the hydroxyproline moiety, researchers can investigate how changes in molecular structure affect biological function .

Material Science

The unique properties of Boc-trans-3-hydroxy-L-proline make it suitable for material science applications, particularly in the development of biomaterials. Its incorporation into polymers can lead to materials with improved mechanical properties and biocompatibility .

Enzymology

Finally, Boc-trans-3-hydroxy-L-proline is used in enzymology to study the mechanism of action of proline-specific enzymes. Understanding these enzymes can have significant implications in the field of metabolic engineering and synthetic biology .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554782 |

Source

|

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | |

CAS RN |

187039-57-2 |

Source

|

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)